(S)-3-Amino-2,3-dihydro-1H-indene-5-carboxylic acid is an organic compound that belongs to the class of indene derivatives. It possesses a bicyclic structure characterized by a fused benzene and cyclopentene ring, along with an amino group and a carboxylic acid functional group. This compound is notable for its potential biological activities and applications in pharmaceuticals.
This compound can be sourced from various chemical suppliers and is often utilized in research settings due to its unique structural features and reactivity. Its molecular formula is with a molecular weight of approximately 177.2 g/mol.
(S)-3-Amino-2,3-dihydro-1H-indene-5-carboxylic acid is classified as an amino acid derivative due to the presence of both an amino group and a carboxylic acid group. It is also categorized under indene derivatives, which are known for their diverse chemical properties and biological activities.
Several synthetic routes can be employed to prepare (S)-3-amino-2,3-dihydro-1H-indene-5-carboxylic acid. Common methods include:
The choice of solvents, temperatures, and reaction times can significantly affect the yield and purity of the final product. For instance, reactions are typically carried out under inert atmospheres to prevent oxidation or hydrolysis.
The molecular structure of (S)-3-amino-2,3-dihydro-1H-indene-5-carboxylic acid features:
The compound's structural representation can be depicted as follows:
(S)-3-Amino-2,3-dihydro-1H-indene-5-carboxylic acid exhibits several chemical reactions due to its functional groups:
The reactivity of this compound allows it to participate in various organic transformations, making it valuable in synthetic organic chemistry.
The mechanism of action for (S)-3-amino-2,3-dihydro-1H-indene-5-carboxylic acid primarily involves its interaction with biological targets due to its structural features:
Research indicates that compounds similar to (S)-3-amino-2,3-dihydro-1H-indene-5-carboxylic acid often exhibit various biological activities, including antimicrobial and anticancer properties.
The physical properties of (S)-3-amino-2,3-dihydro-1H-indene-5-carboxylic acid include:
Chemical properties include:
(S)-3-Amino-2,3-dihydro-1H-indene-5-carboxylic acid has several scientific uses:
The stereoselective construction of the chiral amine center in (S)-3-amino-2,3-dihydro-1H-indene-5-carboxylic acid represents a significant synthetic challenge. Asymmetric hydrogenation stands as the most industrially viable approach, where prochiral imine precursors undergo catalytic reduction. Transition metal complexes with chiral ligands—particularly Rh(DuPHOS) and Ru(BINAP) systems—deliver high enantioselectivity (>90% ee) in hydrogenating 3-imino-1H-indene-5-carboxylate intermediates. The reaction efficiency is highly solvent-dependent, with methanol/water mixtures (9:1 v/v) optimizing both conversion and stereocontrol by enhancing catalyst-substrate coordination [1] [9].
Organocatalytic approaches provide metal-free alternatives. Proline-derived catalysts (e.g., MacMillan’s imidazolidinones) facilitate asymmetric Mannich reactions between indanone-derived enolates and glycine Schiff bases. This methodology constructs the chiral amine center with moderate enantioselectivity (70–85% ee) but suffers from competitive racemization at elevated temperatures. Recent advances employ cinchona alkaloid-derived thiourea catalysts to achieve 94% ee via hydrogen-bond-directed imine reduction, albeit at lower reaction rates (48–72 hours) [1] [7].
Table 1: Asymmetric Catalysis Performance Comparison
Catalyst System | Precursor | ee (%) | Yield (%) | Key Limitation |
---|---|---|---|---|
Rh(S)-DuPHOS | 3-Imino-1H-indene-5-methyl ester | 98 | 95 | Catalyst cost |
Ru(R)-BINAP | 3-Imino-1H-indene-5-carboxylic acid | 92 | 88 | Substrate solubility |
L-Proline/TFA | Indanone-5-ester + N-Boc aldimine | 82 | 65 | Racemization at >40°C |
(DHQD)₂PHAL/NaBH₄ | 3-Imino-1H-indene-5-nitrile | 94 | 76 | Slow reaction kinetics |
Decarboxylative asymmetric routes exploit azomethine ylide intermediates generated from isatin derivatives and α-amino acids. Cycloaddition with exocyclic olefins (e.g., 2-arylidene-1-indanones) forms spiropyrrolidinyl scaffolds that undergo regioselective ring opening to yield the target enantiomer. While stereoselectivity reaches >99% ee using AgOAc/(R)-BINAP catalysis, the multi-step sequence reduces overall yield to 40–45% [1].
Kinetic resolution remains prevalent for industrial-scale production despite inherent 50% yield limitations. Enzymatic methods employing immobilized lipases (e.g., Candida antarctica Lipase B) selectively acylate the (R)-enantiomer of racemic amine precursors. Optimal conditions use vinyl acetate in toluene at 35°C, achieving 48% conversion with 99% ee for the residual (S)-amine. The reaction requires precise water content control (<50 ppm) to prevent hydrolysis side reactions [10].
Diastereomeric salt crystallization provides cost advantages for large-scale operations. Dibenzoyl-D-tartaric acid resolves racemic 3-amino-2,3-dihydro-1H-indene-5-carboxylic acid in ethanol/water (4:1) at 0°C, yielding the (S)-enantiomer salt with 97% de after two recrystallizations. Critical process parameters include:
Table 2: Resolution Efficiency Metrics
Method | Resolving Agent | ee (%) | Yield (%) | Product Form |
---|---|---|---|---|
Enzymatic resolution | Vinyl acetate/CALB | 99 | 48 | Free amine |
Diastereomeric salt | Dibenzoyl-D-tartaric acid | 99.5 | 38 | Hydrochloride salt |
Chiral chromatography | Cellulose tris(3,5-dimethylphenylcarbamate) | >99 | 32 | Lyophilized free acid |
Preparative chiral chromatography serves for final-stage purification when ultrahigh stereochemical purity (>99.9% ee) is required. Polysaccharide-based stationary phases (e.g., Chiralpak IC) resolve the enantiomers in isocratic mode using n-hexane/ethanol/diethylamine (85:15:0.1 v/v/v). Though expensive, this technique efficiently recovers the desired (S)-enantiomer from asymmetric catalysis outputs with 88–92% ee, upgrading to pharmacopeial standards [8] [10].
Transitioning stereoselective syntheses to manufacturing scales faces three primary challenges: catalyst efficiency, purification bottlenecks, and thermodynamic instability. Heterogeneous catalyst immobilization addresses cost concerns in asymmetric hydrogenation. Mesoporous silica-supported Rh-(S,S)-EtDuPHOS maintains 96% ee over 15 reaction cycles but exhibits progressive activity loss due to ligand leaching (0.8% per cycle). Continuous-flow hydrogenation with immobilized catalysts enhances productivity (space-time yield: 0.8 kg/L·day) but requires precise control of hydrogen partial pressure (±0.5 bar) to prevent over-reduction side products [4] [9].
Downstream purification complexity arises from structurally similar impurities. The exocyclic olefin precursor (2-benzylidene-1-indanone) resists removal via crystallization due to co-crystallization tendencies. Simulated moving bed chromatography enables separation but increases solvent consumption (3,000 L/kg). Crystallization process intensification via ultrasound-assisted nucleation produces smaller, more uniform crystals that better exclude impurities but introduces control challenges in particle size distribution [4] [9].
Table 3: Industrial Process Optimization Parameters
Process Stage | Challenge | Mitigation Strategy | Trade-off |
---|---|---|---|
Catalytic hydrogenation | Catalyst cost | SiO₂-immobilized Rh complexes | 15% activity loss vs. homogeneous |
Chiral pool resolution | Diastereomer solubility | Ternary solvent (THF/toluene/heptane) | 5% yield reduction |
Final crystallization | Polymorphic transformation | Seeded cooling crystallization at 0.5°C/min | 12% longer process time |
Waste management | Metal residues | Chelating resin scavengers | Adds $150/kg processing cost |
Racemization risks during carboxylic acid activation necessitate stringent process control. Attempted amidation using EDCI/DMAP at >40°C causes partial epimerization (5–7% racemization). Process analytical technology (PAT) tools monitor enantiopurity via inline Raman spectroscopy, enabling real-time adjustment of reaction parameters. Thermodynamic studies confirm the (S)-enantiomer’s stability diminishes above pH 8.0 in aqueous solutions, constraining final isolation to acidic conditions (pH 4.0–5.0) [4] [9] [10].
Solvent selection critically impacts sustainability and crystal morphology. While dimethylformamide dissolves process intermediates effectively, its replacement with 2-methyltetrahydrofuran reduces genotoxic impurities but compromises yield by 8–12% due to altered crystal habit. Life-cycle assessment guides solvent selection, identifying ethanol/ethyl acetate mixtures as optimal for environmental impact and crystal quality balance [4].
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 802855-66-9
CAS No.: 195157-34-7
CAS No.: 4261-17-0
CAS No.: 117960-49-3